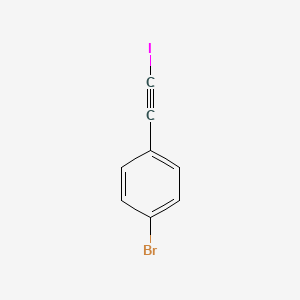

1-Bromo-4-(iodoethynyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ブロモ-4-(ヨードエチニル)ベンゼンは、ベンゼン環に臭素原子とヨウ素原子が結合している有機化合物です。この化合物は、その独特の構造と反応性から有機化学において重要な関心を集めており、様々な化学合成における貴重な中間体となっています。

準備方法

合成経路と反応条件: 1-ブロモ-4-(ヨードエチニル)ベンゼンは、ベンゼン誘導体の臭素化とヨウ素化を含む多段階プロセスによって合成できます。

工業的生産方法: 1-ブロモ-4-(ヨードエチニル)ベンゼンの工業的生産は、一般的に大規模な臭素化とヨウ素化プロセスを伴い、触媒と制御された反応条件を使用して、高収率と高純度を実現します。 ソノガシラカップリング反応におけるパラジウム触媒の使用は、工業環境で一般的です .

化学反応の分析

反応の種類: 1-ブロモ-4-(ヨードエチニル)ベンゼンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

求核置換: 水酸化ナトリウムやtert-ブトキシカリウムなどの試薬は、塩基性条件下で一般的に使用されます.

ソノガシラカップリング: パラジウム触媒とヨウ化銅(I)は、トリエチルアミンなどの塩基の存在下で使用されます

主な生成物:

- 置換反応は、様々な置換されたベンゼン誘導体を生成します。

- カップリング反応は、拡張共役を持つ複雑な芳香族化合物を生成します .

科学研究への応用

1-ブロモ-4-(ヨードエチニル)ベンゼンは、科学研究において様々な応用があります。

科学的研究の応用

1-Bromo-4-(iodoethynyl)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers

Biology: Employed in the development of bioactive compounds and molecular probes

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals

Industry: Utilized in the production of advanced materials and specialty chemicals

作用機序

1-ブロモ-4-(ヨードエチニル)ベンゼンの作用機序は、求核剤や求電子剤に対する反応性に関与しています。臭素原子とヨウ素原子の両方が存在するため、様々な化学変換における汎用性の高い中間体となっています。 エチニル基はカップリング反応を可能にし、複雑な分子構造の形成を促進します .

類似の化合物:

1-ブロモ-4-ヨードベンゼン: エチニル基がないため、カップリング反応における汎用性が低くなります.

1-ブロモ-4-エチニルベンゼン: 臭素原子とエチニル基を含みますが、ヨウ素原子がなく、反応性と応用に影響を与えます.

独自性: 1-ブロモ-4-(ヨードエチニル)ベンゼンは、臭素原子とヨウ素原子の両方がエチニル基と共に存在することで、類似の化合物にはない反応性と汎用性の組み合わせを提供しているため、独自性があります .

類似化合物との比較

1-Bromo-4-iodobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.

1-Bromo-4-ethynylbenzene: Contains a bromine atom and an ethynyl group but lacks the iodine atom, affecting its reactivity and applications.

Uniqueness: 1-Bromo-4-(iodoethynyl)benzene is unique due to the presence of both bromine and iodine atoms along with an ethynyl group, providing a combination of reactivity and versatility not found in similar compounds .

特性

分子式 |

C8H4BrI |

|---|---|

分子量 |

306.93 g/mol |

IUPAC名 |

1-bromo-4-(2-iodoethynyl)benzene |

InChI |

InChI=1S/C8H4BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H |

InChIキー |

HSDYNLNDWWCMOL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C#CI)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)

![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)